4-(Benzyloxy)-2-chlorobenzoic acid
Overview
Description
4-(Benzyloxy)-2-chlorobenzoic acid is an organic compound with the molecular formula C14H11ClO3 It is a derivative of benzoic acid, featuring a benzyloxy group at the para position and a chlorine atom at the ortho position relative to the carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-chlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Formation of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-chlorobenzoic acid with benzyl alcohol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted benzoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-(Benzyloxy)-2-carboxybenzoic acid.
Reduction: Formation of 4-(Benzyloxy)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-chlorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the chlorine atom can participate in halogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chlorobenzoic acid: Lacks the benzyloxy group, reducing its hydrophobic interactions in biological systems.
4-Chlorobenzoic acid: Lacks the benzyloxy group, affecting its overall reactivity and application scope.
Uniqueness
4-(Benzyloxy)-2-chlorobenzoic acid is unique due to the presence of both the benzyloxy and chlorine substituents. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-chloro-4-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSYAGPPJSQRGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408283 | |
Record name | 4-Benzyloxy-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75835-35-7 | |
Record name | 4-Benzyloxy-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Benzyloxy)-2-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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